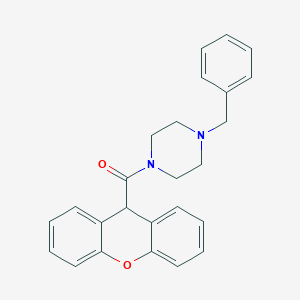![molecular formula C20H22N4O6S B331523 ETHYL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B331523.png)
ETHYL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone . The furan ring can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor . The thiophene ring is then synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone . Finally, these rings are coupled together using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo a variety of chemical reactions, including:
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group on the pyrazole ring may undergo reduction to form reactive intermediates that can interact with cellular components . Additionally, the furan and thiophene rings may interact with proteins or nucleic acids, leading to changes in their function .
Comparison with Similar Compounds
Ethyl 2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethylthiophene-3-carboxylate can be compared to other similar compounds, such as:
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: This compound shares the pyrazole ring but lacks the furan and thiophene rings, making it less complex.
Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate: This compound features a pyrrole ring instead of the furan and thiophene rings, leading to different chemical properties.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole ring but includes a chloro substituent, which can affect its reactivity and bioactivity.
Properties
Molecular Formula |
C20H22N4O6S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N4O6S/c1-6-29-20(26)16-10(2)13(5)31-19(16)21-18(25)15-8-7-14(30-15)9-23-12(4)17(24(27)28)11(3)22-23/h7-8H,6,9H2,1-5H3,(H,21,25) |
InChI Key |
SNZNNWKDNUWJEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331442.png)
![4-{4-[(2-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331447.png)

![5-[4-(diethylamino)-2-isopropoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B331450.png)
![5-(3,4-Dimethylbenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331451.png)
![(4Z)-4-[(2,4-dichloroanilino)methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B331452.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331454.png)
![2-{2-chloro-4-nitrophenyl}-4-{3-[(4-iodobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331455.png)
![4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B331457.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(4-nitroanilino)propylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B331458.png)
![2,2,3,3-Tetrafluoro-1,4-bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B331462.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331463.png)
![Isopropyl 2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331464.png)
![6-Amino-4-(3-butoxy-4-methoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B331465.png)
